molecular formula C12H23NS B12939498 2,2-Dimethyl-N-(2-methylcyclohexyl)thietan-3-amine

2,2-Dimethyl-N-(2-methylcyclohexyl)thietan-3-amine

Cat. No.: B12939498
M. Wt: 213.38 g/mol
InChI Key: NSDHFPYRTYYJFP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(2-methylcyclohexyl)thietan-3-amine is a chemical compound with a unique structure that includes a thietane ring, a cyclohexyl group, and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-(2-methylcyclohexyl)thietan-3-amine typically involves the reaction of 2-methylcyclohexylamine with a thietane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the thietane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-(2-methylcyclohexyl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the thietane ring to a more saturated structure.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

2,2-Dimethyl-N-(2-methylcyclohexyl)thietan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-(2-methylcyclohexyl)thietan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction and metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-N-(5-methylhexan-2-yl)thietan-3-amine
  • N,N-Dimethylcyclohexylamine

Uniqueness

2,2-Dimethyl-N-(2-methylcyclohexyl)thietan-3-amine is unique due to its thietane ring, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C12H23NS

Molecular Weight

213.38 g/mol

IUPAC Name

2,2-dimethyl-N-(2-methylcyclohexyl)thietan-3-amine

InChI

InChI=1S/C12H23NS/c1-9-6-4-5-7-10(9)13-11-8-14-12(11,2)3/h9-11,13H,4-8H2,1-3H3

InChI Key

NSDHFPYRTYYJFP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC2CSC2(C)C

Origin of Product

United States

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